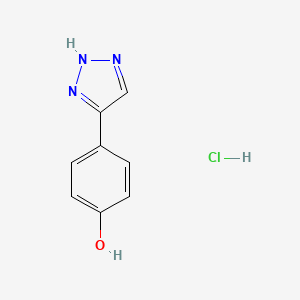
2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a type of organoboron compound . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . It is also known as 2- (6-Fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of similar compounds involves a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of the compound is determined by single crystal X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are determined by various methods including FTIR, 1H and 13C NMR, and MS . Further studies on the molecular electrostatic potential and frontier molecular orbitals of the compound reveal certain physical and chemical properties .科学的研究の応用
Structural and Synthetic Utility
The compound serves as a novel bifunctional building block in combinatorial chemistry, with its unique structural configuration facilitating diverse synthetic applications. The comparison of its structure with regioisomers reveals differences in the orientation of the dioxaborolane ring and bond angles, which influence chemical reactivity and stability. This compound has also shown different distributions in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), corresponding to observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Molecular Structure Insights
The molecular structures of compounds derived from or related to 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have been characterized through various techniques including FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations provide additional insights into their molecular configurations, electrostatic potential, and frontier molecular orbitals, highlighting the compound's versatility in synthesis and its potential for further chemical modifications (P.-Y. Huang et al., 2021).
Applications in Nanotechnology and Polymer Science
This compound and its derivatives are integral in developing advanced materials, such as heterodifunctional polyfluorenes, which have applications in creating bright, tunable fluorescence nanoparticles for potential use in bioimaging and sensors. The synthesis of these materials involves complex polymerization processes, where the compound acts as a crucial intermediary or building block, contributing to the final material's properties such as molecular weight, solubility, and fluorescence characteristics (Fischer et al., 2013).
Contribution to Organic Electronic Devices
The compound's derivatives are also utilized in synthesizing conjugated polymers for electronic applications, highlighting its role in the development of organic electronic devices. These applications are driven by the compound's ability to facilitate the creation of polymers with desired electronic properties, such as high luminescence, which is crucial for components like organic light-emitting diodes (OLEDs) and photovoltaic cells (Zhu et al., 2007).
将来の方向性
The compound has potential applications in various fields including pharmacy and biology . It can be used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .
作用機序
Target of Action
Similar compounds are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also participate in the formation of C−N bonds by various cross-coupling reactions .
Biochemical Pathways
It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
It’s known that fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Action Environment
It’s known that the strong electronegativity of fluorine atoms enhances the affinity to carbon .
特性
IUPAC Name |
2-bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTPZVPRWWGWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
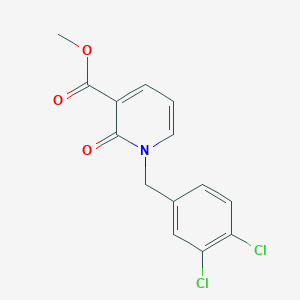
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)

![4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2806821.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)
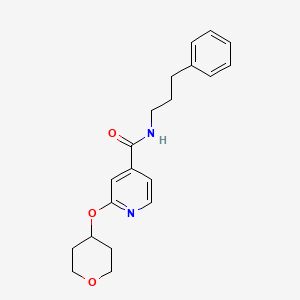
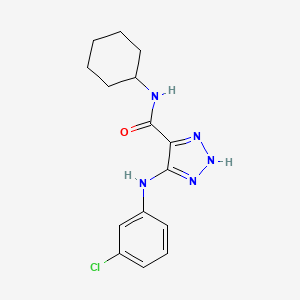


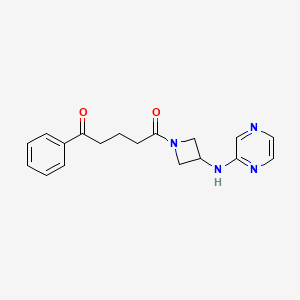
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2806835.png)
